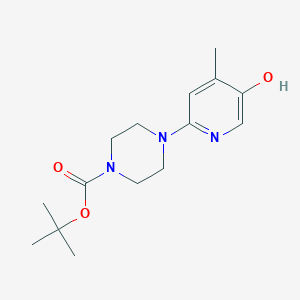

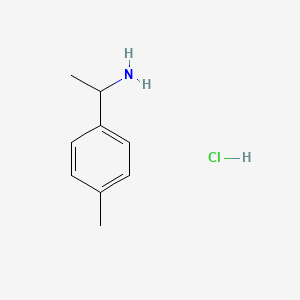

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Applications De Recherche Scientifique

Synthetic Chemistry and Structural Analysis

Compounds containing benzodiazole and pyridine moieties, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, have been extensively reviewed for their fascinating variability in chemistry and properties. These compounds are noted for their preparation procedures, spectroscopic properties, magnetic properties, and potential in biological and electrochemical applications. The variability in their chemical structures allows for the exploration of unknown analogues, suggesting a space where 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride could have significant relevance (Boča, Jameson, & Linert, 2011).

Biological Activity

Analogues of benzodiazole and pyridine have been shown to exhibit significant biological activities. For example, modifications of the isoniazid structure with pyridine and benzodiazole derivatives have demonstrated potent anti-tubercular activity against various mycobacteria strains. This suggests that similar compounds, including 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, could be explored for their antimicrobial properties or as frameworks for developing new anti-tubercular agents (Asif, 2014).

Material Science and Optoelectronic Applications

Quinazolines and pyrimidines, which share structural features with benzodiazoles, have been utilized in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This indicates the potential of structurally related compounds, such as 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, in the field of material science and optoelectronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and as components of photo- and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as "ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride" , have been used in life sciences research , suggesting that they may interact with biological targets.

Pharmacokinetics

A compound with a similar structure, “(5-chloropyridin-2-yl)methanamine dihydrochloride”, is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could impact the bioavailability of “2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride”.

Propriétés

IUPAC Name |

2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUGEKVWCNLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)

![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)